Ethyl 5-hydroxypyrimidine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-hydroxypyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6-8-3-5(10)4-9-6/h3-4,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPCNJRSHKYNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240622-58-5 | |
| Record name | 5-hydroxy-pyrimidine-2-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Pyrimidine Derivatives in Synthetic Organic Chemistry
Pyrimidine (B1678525) derivatives are a cornerstone of heterocyclic chemistry, owing to their profound biological and pharmacological relevance. The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil), a class of molecules essential for all known forms of life. news-medical.net This inherent biological significance has spurred extensive research into the synthesis and functionalization of pyrimidine-based compounds for a myriad of applications.
In synthetic organic chemistry, the pyrimidine ring serves as a versatile building block for the construction of more complex molecular architectures. libretexts.orgchemicalbook.com Its aromatic nature provides a degree of stability, while the presence of two nitrogen atoms influences its reactivity, making it susceptible to various chemical transformations. researchgate.net The functionalization of the pyrimidine core at different positions allows for the fine-tuning of its physicochemical properties, leading to the development of compounds with tailored biological activities. ontosight.aijacsdirectory.com These derivatives have found applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, highlighting the broad therapeutic potential of this class of compounds. jacsdirectory.comdntb.gov.uagoogle.com
Historical Context of Pyrimidine 2 Carboxylate Synthesis
The synthesis of pyrimidine (B1678525) derivatives has a rich history dating back to the late 19th century. While a specific historical account for pyrimidine-2-carboxylates is not extensively documented, its origins can be traced through the development of general pyrimidine syntheses. Two seminal reactions laid the groundwork for the construction of the pyrimidine ring: the Pinner synthesis and the Biginelli reaction.
The Pinner synthesis , first reported by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can then react with ammonia (B1221849) or an amine to form a pyrimidine. nih.govorganicchemistrydata.org This method provided an early pathway to substituted pyrimidines.
A few years later, in 1891, Pietro Biginelli developed a one-pot, three-component reaction that has become a cornerstone of pyrimidine synthesis. princeton.eduucl.ac.uk The Biginelli reaction involves the condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) under acidic conditions to produce dihydropyrimidinones. jacsdirectory.comprinceton.eduucl.ac.uk These can be subsequently oxidized to the corresponding pyrimidines. The versatility and efficiency of the Biginelli reaction have led to its widespread use and the development of numerous modifications over the years. ontosight.aiucl.ac.ukrsc.org
The synthesis of pyrimidine-2-carboxylate (B12357736) esters, specifically, has evolved from these foundational methods. Modern approaches often involve the cyclocondensation of a C-C-C fragment with an N-C-N fragment, a strategy that is central to many pyrimidine syntheses. libretexts.org The development of novel catalysts and reaction conditions continues to improve the efficiency and scope of these synthetic routes. google.com
Structural Elucidation Challenges and Advancements for Substituted Pyrimidines
The unambiguous determination of the structure of substituted pyrimidines is crucial for understanding their reactivity and biological activity. While classical analytical techniques provide foundational information, the complexity of some derivatives, particularly those with multiple functional groups like Ethyl 5-hydroxypyrimidine-2-carboxylate, can present significant challenges. researchgate.net
One of the primary challenges lies in the potential for tautomerism in hydroxypyrimidines, where the hydroxyl group can exist in equilibrium with its keto form. Spectroscopic techniques must be able to distinguish between these tautomers. Furthermore, the precise assignment of signals in nuclear magnetic resonance (NMR) spectra can be complicated by overlapping resonances, especially in complex molecules. hilarispublisher.com
Advancements in spectroscopic techniques, particularly two-dimensional (2D) NMR, have revolutionized the structural elucidation of these compounds. princeton.eduucl.ac.ukharvard.edu Techniques such as:
COSY (Correlation Spectroscopy): Helps to identify proton-proton couplings within the molecule. news-medical.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. news-medical.net
HMBC (Heteronuclear Multiple Bond Correlation): Provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for piecing together the molecular skeleton. princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space interactions between protons, aiding in the determination of stereochemistry and conformation. news-medical.net
These advanced NMR methods, often used in combination with mass spectrometry and infrared (IR) spectroscopy, provide a powerful toolkit for overcoming the challenges of structural determination and ensuring the accurate characterization of novel substituted pyrimidines. hilarispublisher.comresearchgate.net
Overview of Research Trajectories for Hydroxypyrimidine Esters
De Novo Synthesis Strategies for the Pyrimidine Core
De novo synthesis represents a fundamental approach to constructing the pyrimidine ring from simpler, non-pyrimidine precursors. This strategy offers high flexibility in introducing various substituents onto the pyrimidine scaffold.
Cyclocondensation Reactions in Pyrimidine Formation
Cyclocondensation reactions are a cornerstone in the synthesis of the pyrimidine nucleus, typically involving the reaction between a compound containing an N-C-N fragment (like amidines, ureas, or thioureas) and a three-carbon component with electrophilic centers at the 1 and 3 positions. rsc.org This [3+3] fragmentation approach is one of the most widely used methods for constructing the pyrimidine ring from non-heterocyclic precursors. rsc.org
A common strategy involves the condensation of 1,3-dicarbonyl compounds with amidines, guanidines, or their derivatives. rsc.orgnbinno.com For instance, the reaction of a β-ketoester with an S-alkylisothiourea can lead to the formation of a 4-pyrimidone-2-thioether, which serves as a versatile intermediate for further functionalization. nih.gov The reaction conditions for these cyclocondensations can vary, with some procedures utilizing acid or base catalysis, and others proceeding under neutral or solvent-free conditions, sometimes assisted by microwave irradiation to enhance reaction rates and yields.
The versatility of this method is demonstrated by the wide array of substituents that can be incorporated into the final pyrimidine product by choosing appropriately substituted starting materials. For example, multicomponent reactions, such as the Biginelli reaction, allow for the one-pot synthesis of complex dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793).
Multi-step Approaches from Non-Pyrimidine Precursors
In cases where direct cyclocondensation is not feasible or does not provide the desired substitution pattern, multi-step synthetic sequences starting from non-pyrimidine precursors are employed. These routes offer a higher degree of control over the regiochemistry of the final product.
While not a direct precursor for the de novo synthesis of a pyrimidine ring, 2-bromo-5-nitropyridine (B18158) is a versatile building block that can be used to construct fused pyrimidine systems or pyrimidine-substituted compounds. Its chemical reactivity allows for various transformations. For instance, the bromine atom can be displaced by nucleophiles, and the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form a fused pyrimidine ring.
A hypothetical route could involve the reaction of 2-bromo-5-nitropyridine with a suitable dinucleophile that could displace the bromine and subsequently react with the nitro group (or its reduced form) to close the pyrimidine ring. While direct examples of this specific transformation are not prevalent in the provided literature, the known reactivity of 2-bromo-5-nitropyridine suggests its potential in more complex multi-step syntheses of pyrimidine-containing structures.
Cyanopyrimidine intermediates are valuable precursors in the synthesis of various pyrimidine derivatives, including this compound. A patented method for the synthesis of 5-hydroxypyrimidine-2-carboxylic acid provides a foundational approach that can be adapted to produce the corresponding ethyl ester.
This synthesis begins with 5-bromo-2-cyanopyrimidine. The key steps are:
Alkoxylation: The bromine atom at the 5-position is displaced by an alkoxide, such as benzyloxyde. This is typically achieved by reacting 5-bromo-2-cyanopyrimidine with benzyl (B1604629) alcohol in the presence of a base like cesium carbonate and a copper catalyst. This step yields 5-benzyloxy-2-cyanopyrimidine.
Hydrolysis and Esterification: The cyano group is then hydrolyzed to a carboxylic acid. Subsequent acidification and esterification with ethanol (B145695) under acidic conditions would yield the final product, this compound.
This route highlights the utility of the cyano group as a precursor to the carboxylate functionality and the bromo group as a handle for introducing the hydroxyl group (via a protected form).
| Starting Material | Reagents | Intermediate | Final Product |
| 5-Bromo-2-cyanopyrimidine | 1. Benzyl alcohol, Cs2CO3, CuI2. NaOH, H+3. Ethanol, H2SO4 | 5-Benzyloxy-2-cyanopyrimidine | This compound |
This table outlines a plausible synthetic pathway based on reported methodologies for analogous compounds.
β-Enamino diketones have emerged as valuable building blocks in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. These compounds can be readily prepared through the condensation of 1,3-diketones with amines or their derivatives, such as N,N-dimethylformamide dimethylacetal.
The resulting β-enamino diketone can then undergo cyclocondensation with various N-C-N reagents to form the pyrimidine ring. For example, reaction with guanidine (B92328) can lead to the formation of 2-aminopyrimidine (B69317) derivatives. The presence of the diketone functionality allows for the introduction of substituents at positions 4 and 6 of the pyrimidine ring, while the enamine nitrogen can be part of the final heterocyclic system or act as a leaving group.
One-Pot Synthetic Procedures for Pyrimidine-2-carboxylates
One-pot synthetic procedures are highly desirable as they reduce the number of isolation and purification steps, leading to increased efficiency and reduced waste. Several one-pot methods have been developed for the synthesis of pyrimidine derivatives.
For the synthesis of pyrimidine-2-carboxylates, a one-pot approach could involve the reaction of a β-ketoester, an orthoformate (as a one-carbon source), and an amidine. Another strategy involves a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters to afford 4-pyrimidone-2-thioethers, which can be further converted to pyrimidine-2-carboxylates. nih.gov
Multicomponent reactions are particularly powerful in this regard. For instance, a ZnCl2-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can provide 4,5-disubstituted pyrimidine derivatives in a single step. These methods offer a rapid and efficient entry to a diverse range of pyrimidine-2-carboxylates and related structures.
Green Chemistry Approaches in Pyrimidine Synthesis
Traditional methods for synthesizing pyrimidines have often involved hazardous solvents and toxic reagents. rasayanjournal.co.in However, the principles of green chemistry are increasingly being applied to mitigate these environmental and health risks. rasayanjournal.co.in These modern approaches prioritize financial feasibility, eco-friendliness, high yields, and faster reaction rates with minimal toxicity. rasayanjournal.co.in
Key green chemistry techniques in pyrimidine synthesis include:
Catalysis: Utilizing catalysts can lead to more efficient reactions with less waste. rasayanjournal.co.in
Microwave-Assisted Synthesis: This method can significantly shorten reaction times and increase yields. rasayanjournal.co.inpowertechjournal.com
Ultrasonic Synthesis: The use of ultrasonic waves provides an alternative energy source that can enhance reaction rates. rasayanjournal.co.innih.govingentaconnect.com
Solventless Approaches: Conducting reactions without a solvent can reduce waste and simplify purification. rasayanjournal.co.innih.govingentaconnect.com
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step, leading to higher efficiency and reduced waste. rasayanjournal.co.in
Use of Ionic Liquids: Often referred to as "green solvents," ionic liquids can offer a less toxic and more recyclable alternative to traditional solvents. rasayanjournal.co.in
These methods contribute to more sustainable chemical processes by reducing waste, shortening reaction times, and simplifying workup procedures, ultimately leading to both environmental and economic benefits. rasayanjournal.co.in
Functional Group Introduction and Modification
The synthesis of this compound requires the specific placement of hydroxyl and ethyl carboxylate groups onto the pyrimidine ring.
Direct Hydroxylation at the 5-Position of Pyrimidine Rings
The introduction of a hydroxyl group at the C5 position of the pyrimidine ring is a critical step. While direct hydroxylation can be challenging due to the electronic nature of the pyrimidine ring, various strategies have been developed. The C5 position is susceptible to nucleophilic attack, a characteristic that can be exploited for functionalization. umich.edu One patented method for a related compound, 5-hydroxy pyrimidine-2-carboxylic acid, involves the reaction of 5-bromo-2-cyanopyrimidine with phenylcarbinol to form 5-benzyloxy-2-cyanopyrimidine. google.com The benzyloxy group is then cleaved under alkaline conditions to yield the hydroxyl group. google.com
Carboxylation Reactions for Pyrimidine-2-carboxylic Acid Precursors
The synthesis of the pyrimidine-2-carboxylic acid scaffold is a necessary precursor step. Various methods exist for the synthesis of pyrimidine carboxylic acid esters. One approach involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to produce 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.orgorganic-chemistry.org Another method describes the synthesis of 2-substituted pyrimidine-5-carboxylic esters from β-formyl enamides using samarium chloride-catalyzed cyclization with urea under microwave irradiation. organic-chemistry.orgresearchgate.net
Esterification Methods for Ethyl Carboxylate Formation
The final step in the synthesis of the target molecule is the formation of the ethyl ester. This is typically achieved through the esterification of the corresponding carboxylic acid.
Conventional esterification, such as the Fischer-Speier method, involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst, like sulfuric acid. mdpi.comgoogle.com This method, while effective, often requires neutralization and extraction steps for purification. google.com
An alternative and often milder approach to esterification involves the use of silyl (B83357) ester intermediates. core.ac.ukworktribe.com Organosilicon compounds are attractive reagents due to their availability and environmentally benign nature. core.ac.uk Carboxylic acids can be converted to silyl esters, which are more reactive than alkyl esters and can be readily transformed into the desired ethyl ester. core.ac.ukresearchgate.net This method can offer advantages in terms of reaction conditions and purification. core.ac.uk
Table of Research Findings on Pyrimidine Synthesis Methodologies
| Methodology | Description | Key Advantages | References |
| Green Chemistry Approaches | Use of catalysts, microwave/ultrasound assistance, solvent-free conditions, multicomponent reactions, and ionic liquids. | Environmentally friendly, high yields, faster reactions, reduced waste. | rasayanjournal.co.inpowertechjournal.comnih.govingentaconnect.combenthamdirect.com |
| Direct Hydroxylation (via protecting group) | Introduction of a benzyloxy group at the 5-position followed by deprotection to yield the hydroxyl group. | Provides a route to the 5-hydroxy functionality. | google.com |
| Carboxylation Precursor Synthesis | Reaction of a sodium salt with amidinium salts or cyclization of β-formyl enamides. | High-yielding, direct approach to pyrimidine carboxylic acid esters. | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |
| Conventional Esterification | Fischer-Speier esterification using an alcohol and a strong acid catalyst. | Well-established and effective method. | mdpi.comgoogle.com |
| Silyl Ester Intermediates | In situ formation of a reactive silyl ester from the carboxylic acid, followed by reaction with an alcohol. | Milder reaction conditions, potentially simpler purification. | core.ac.ukworktribe.comresearchgate.net |
Advanced Synthetic Techniques and Reaction Conditions
The synthesis of pyrimidine scaffolds, including functionalized derivatives like this compound, has evolved significantly with the advent of advanced techniques. These methods aim to improve reaction efficiency, yield, and environmental footprint compared to traditional approaches, which often require harsh conditions and long reaction times. researchgate.netresearchgate.net Modern strategies such as microwave-assisted synthesis, the use of novel catalysts, and careful optimization of solvent systems are pivotal in the construction and derivatization of the pyrimidine core. researchgate.netmdpi.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a non-conventional energy source that can dramatically reduce reaction times and improve yields. mdpi.comnih.gov This technique provides rapid and uniform heating of the reaction mixture, which can lead to different outcomes compared to conventional heating methods. nih.gov
In the synthesis of pyrimidine derivatives, microwave assistance has been successfully applied to various reaction types, including multicomponent reactions like the Biginelli condensation. nih.govsemanticscholar.org For instance, the synthesis of certain tetrahydropyrimidine (B8763341) derivatives under microwave irradiation was completed in 22-24 minutes, a significant reduction from the 20-24 hours required under conventional reflux conditions. semanticscholar.org Similarly, in the preparation of thiazolopyrimidines, the use of microwave irradiation increased reaction yields by 17–23% while drastically shortening reaction times. nih.gov This efficiency is also demonstrated in the Grohe-Heitzer reaction for synthesizing related heterocyclic carboxylates, where microwave irradiation reduced both the time and the number of reaction steps. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Analogs
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Thiazolopyrimidine Synthesis | Not specified | Significantly reduced | 17-23% | nih.gov |
| Tetrahydropyrimidine Synthesis | 20-24 hours | 22-24 minutes | Not specified | semanticscholar.org |
| Grohe-Heitzer Reaction | Multiple steps, longer duration | Fewer steps, reduced time | Implied | researchgate.net |
These findings underscore the potential of microwave-assisted synthesis as a preferable method for producing pyrimidine-based compounds, offering benefits in terms of both energy consumption and laboratory efficiency. nih.gov
Catalysis is a cornerstone of modern synthetic chemistry, and the synthesis of pyrimidines is no exception. mdpi.com A wide array of catalysts, including transition metals, organocatalysts, and novel materials, have been developed to facilitate the construction and functionalization of the pyrimidine ring with high efficiency and selectivity. researchgate.netmdpi.com
Transition metal catalysts are frequently employed for creating carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net For example, copper-catalyzed tandem reactions have been used to produce sulfonamide pyrimidine derivatives in high yields (up to 87%). mdpi.com Gold complexes have proven effective in catalyzing intermolecular [2+2+2] cycloadditions to furnish 4-aminopyrimidines. mdpi.com A patent for the synthesis of 5-hydroxy pyrimidine-2-carboxylic acid, a close analog of the target compound, utilizes cuprous iodide as a catalyst in a key alkoxylation step. google.com
Beyond transition metals, other catalytic systems have been explored. β-cyclodextrin, a recyclable and non-toxic material, has been used to catalyze the synthesis of pyrimidine derivatives in an aqueous medium. mdpi.com Trifluoroacetic acid (TFA) has also been employed as a catalyst for pyrimidine ring formation in water. mdpi.com The strategic use of directing groups, which coordinate to a metal catalyst, has enabled highly regioselective C-H functionalization of arenes, a powerful technique for derivatizing existing molecular frameworks. nih.gov
Table 2: Selected Catalytic Systems in Pyrimidine Synthesis
| Catalyst | Reaction Type | Substrates | Product Type | Reference |
| β-cyclodextrin | [3+1+1+1] Multicomponent Reaction | Aromatic aldehydes, ammonium acetate, 1,3-diketones | Substituted pyrimidines | mdpi.com |
| Copper (Cu) | Tandem reaction | Trichloroacetonitrile, sulfonyl azides, terminal alkynes | Sulfonamide pyrimidines | mdpi.com |
| Gold (Ph₃PAuNTf₂) | [2+2+2] Cycloaddition | Ynamides, nitriles | 4-Aminopyrimidines | mdpi.com |
| Cuprous Iodide (CuI) | Alkoxylation | 5-bromo-2-cyanopyrimidine, benzyl alcohol | 5-benzyloxy-2-cyanopyrimidine | google.com |
| Trifluoroacetic acid (TFA) | Cycloaddition / Aldol condensation | Acetylacetone, urea, aromatic aldehydes | (E,E)-4,6-bis(styryl)-pyrimidines | mdpi.com |
| Zinc Chloride (ZnCl₂) | Three-component coupling | Enamines, triethyl orthoformate, ammonium acetate | 4,5-disubstituted pyrimidines | organic-chemistry.org |
The diversity of available catalysts provides chemists with a versatile toolkit to construct a wide range of pyrimidine structures under optimized conditions. mdpi.com
The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, yields, and even the course of a reaction by affecting the solubility of reagents and the stability of intermediates. In pyrimidine synthesis, careful selection and optimization of the solvent system are crucial for achieving desired outcomes.
For example, in one study, the use of acetone (B3395972) or acetonitrile (B52724) (CH₃CN) as a solvent resulted in a fast reaction rate, but led to the formation of an unwanted precipitate from a side reaction. oup.com To overcome this, researchers developed a mixed-solvent system of diethyl ether (Et₂O) and acetone, which allowed the desired product to be obtained in high yield. oup.com The synthesis of 5-hydroxy pyrimidine-2-carboxylic acid involves the use of toluene (B28343) for the initial catalytic step. google.com In other derivatization reactions, dimethylformamide (DMF) has been used as the reaction medium.
Furthermore, there is a growing trend towards greener and more sustainable synthetic methodologies, which includes the use of water as a solvent or conducting reactions under solvent-free conditions. researchgate.netmdpi.com The synthesis of certain pyrimidine derivatives has been successfully carried out using water as a solvent with TFA as a catalyst. mdpi.com In another approach, the Biginelli condensation to form a precursor for a thiazolopyrimidine was conducted by fusing the reactants at 120 °C without any solvent. mdpi.com
Table 3: Influence of Solvents on Pyrimidine Synthesis
| Solvent System | Reaction Context | Observed Effect | Reference |
| Acetone or CH₃CN | Synthesis of bis(trimethylsilyl)carbodiimide | Fast reaction rate, but formation of unwanted precipitate. | oup.com |
| Et₂O / Acetone (7:1) | Optimized synthesis of bis(trimethylsilyl)carbodiimide | High yield (80% isolated) of the desired product without side reactions. | oup.com |
| Toluene | Copper-catalyzed alkoxylation | Serves as the medium for reacting 5-bromo-2-cyanopyrimidine with benzyl alcohol. | google.com |
| Dimethylformamide (DMF) | Reaction of a pyrimidine carboxylic acid with ethyl isocyanate | Used as the solvent for the reaction at room temperature. | |
| Water | TFA-catalyzed pyrimidine formation | Acts as a green solvent for the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines. | mdpi.com |
| Solvent-free (120 °C) | Biginelli condensation | Direct fusion of reactants to produce tetrahydropyrimidine-2-thion. | mdpi.com |
The optimization of solvent conditions, whether through mixed-solvent systems, the use of green solvents like water, or the elimination of solvents altogether, is a key strategy for developing efficient, cost-effective, and environmentally benign synthetic routes to pyrimidine derivatives. researchgate.net
Approaches to Pyrimidine-2-carboxamide and Related Amides
Conversion of the ethyl ester at the C2 position into a carboxamide is a common strategy in medicinal chemistry to modulate properties such as solubility, hydrogen bonding capacity, and metabolic stability.
The most direct route to pyrimidine-2-carboxamides from the corresponding ethyl ester involves a two-step sequence: saponification followed by amide coupling. The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) or lithium hydroxide. The resulting carboxylate salt can then be coupled directly with a desired amine. A general method for this transformation utilizes coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an organic base such as Hünig's base (N,N-diisopropylethylamine). acs.org This method is efficient for coupling a wide array of amines with carboxylate salts, including those where the corresponding carboxylic acid might be unstable. acs.org
Alternatively, the carboxylic acid can be activated by conversion into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. This highly reactive intermediate readily forms the amide bond.
A summary of a potential synthetic pathway is presented below:
| Step | Reactants | Reagents/Conditions | Product |
| 1. Saponification | This compound | 1. NaOH (aq) or LiOH (aq)2. HCl (aq) to neutralize | 5-Hydroxypyrimidine-2-carboxylic acid |
| 2. Amide Coupling | 5-Hydroxypyrimidine-2-carboxylic acid, Primary or Secondary Amine (R¹R²NH) | HBTU, Hünig's base, DMF | 5-Hydroxy-N¹,N¹-dialkylpyrimidine-2-carboxamide |
Alkylation and Arylation of the Pyrimidine Core
Introducing alkyl or aryl substituents onto the pyrimidine ring can significantly impact the molecule's steric and electronic properties. This is typically achieved through cross-coupling reactions on a halogenated pyrimidine or via direct C-H activation.
Cross-Coupling Reactions: A common approach involves the initial regioselective halogenation of the pyrimidine ring, followed by a transition-metal-catalyzed cross-coupling reaction. The electron-deficient nature of the pyrimidine ring makes it reactive in nucleophilic aromatic substitutions and a good substrate for cross-coupling. mdpi.com Palladium-catalyzed reactions like the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) are powerful tools for forming C-C, C-N, and C-C bonds, respectively. mdpi.comnih.govrsc.orgnih.gov For this compound, the C4 and C6 positions are potential sites for such functionalization after initial halogenation.
Direct C-H Activation/Arylation: More recently, direct C-H activation has emerged as a more atom-economical method, avoiding the pre-functionalization step of halogenation. nih.gov Palladium-catalyzed C-H arylation can be achieved using aryl halides as coupling partners. nih.govrsc.org The regioselectivity of these reactions is often controlled by directing groups or the inherent electronic properties of the heterocyclic core. For instance, various studies have demonstrated the regioselective C-H arylation of pyrimidine derivatives and related heterocycles under different catalytic systems. nih.govrsc.org
| Strategy | Typical Catalyst | Coupling Partner | Target Position(s) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/Alkyl Boronic Acids | C4, C6 (post-halogenation) |
| Direct C-H Arylation | Pd(OAc)₂ | Aryl Halides | C4, C6 |
| Rh(I)-Catalyzed Alkylation | Rh(I)-phosphine complex | Olefins | Ortho to N-atom (e.g., C6) nih.govacs.org |
Functionalization of the Hydroxyl Group (e.g., Etherification, Acylation)
The hydroxyl group at the C5 position is a prime site for modification through etherification (O-alkylation) or acylation (O-acylation) to generate a library of analogs.
Etherification: O-alkylation can be accomplished by treating the compound with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). nih.gov A key challenge in the alkylation of hydroxypyrimidines is achieving chemoselectivity, as alkylation can potentially occur on the ring nitrogen atoms (N-alkylation) as well as the hydroxyl oxygen. nih.gov However, studies have shown that O-alkylation can be favored under specific conditions, sometimes yielding the O-alkylated product exclusively. nih.govnih.gov
Acylation: O-acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction forms an ester linkage. Research on the acylation of 2-amino-4-hydroxypyrimidines has shown that the formation of O-acyl derivatives is promoted by using sterically bulky acyl halides. rsc.org This suggests that steric factors can be exploited to favor O-acylation over N-acylation.
| Reaction | Reagents | Base | Product |
| Etherification | Alkyl Halide (e.g., R-I, R-Br) | K₂CO₃, Cs₂CO₃ | Ethyl 5-alkoxypyrimidine-2-carboxylate |
| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Pyridine, Triethylamine | Ethyl 5-(acyloxy)pyrimidine-2-carboxylate |
Ester Group Variations and Transesterification
Modifying the ethyl ester group at the C2 position can influence the compound's pharmacokinetic profile. Transesterification is a straightforward method for exchanging the ethyl group for other alkyl or aryl groups. researchgate.net
This reaction can be catalyzed by either an acid or a base.
Base-catalyzed transesterification typically involves reacting the ester with an excess of the desired alcohol in the presence of a catalytic amount of the corresponding alkoxide base (e.g., sodium methoxide (B1231860) for conversion to a methyl ester). The reaction proceeds via a nucleophilic addition-elimination mechanism. researchgate.net
Acid-catalyzed transesterification is an equilibrium process that requires an excess of the new alcohol to drive the reaction to completion, often with a catalyst like sulfuric acid (H₂SO₄). researchgate.net
This strategy allows for the synthesis of a series of ester analogs (e.g., methyl, propyl, benzyl esters) from a common precursor.
Scaffold Diversity Generation through Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. mdpi.com For generating diversity in the pyrimidine scaffold, the Biginelli reaction is a classic and powerful MCR. mdpi.com
The Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea). By systematically varying each of these three components, a large library of dihydropyrimidine (B8664642) derivatives can be rapidly synthesized. These dihydropyrimidines can then be oxidized to the corresponding aromatic pyrimidines. While the parent compound, this compound, is not a direct product of the classic Biginelli reaction, related MCRs or modifications of the Biginelli products can provide access to similarly substituted pyrimidine cores, which can then be further functionalized. This approach is invaluable for generating scaffold diversity in the early stages of drug discovery. organic-chemistry.org
Regioselective Functionalization of Pyrimidine Rings
Regioselective functionalization refers to the controlled chemical modification of a specific position on a molecule over other possible positions. wikipedia.org For this compound, the C4 and C6 positions of the pyrimidine ring are distinct and can be targeted for selective derivatization.
The directing effects of the existing substituents play a critical role in determining the outcome of electrophilic or nucleophilic reactions. The pyrimidine ring is inherently electron-deficient, which generally favors nucleophilic attack. Site-selectivity can be achieved through modern synthetic methods:
Directed Metalation: The use of sterically hindered, non-nucleophilic bases like TMP-derived zinc or magnesium reagents (e.g., TMPZnCl·LiCl) can facilitate regioselective deprotonation (metalation) of the pyrimidine ring. thieme-connect.denih.gov The resulting organometallic intermediate can then be trapped with a variety of electrophiles (e.g., iodine, aldehydes, acyl chlorides) to introduce new functional groups at a specific carbon atom. Studies have shown that pyrimidine itself can be selectively zincated at the C2 position. nih.gov The regioselectivity for a substituted pyrimidine would depend on the electronic and steric influence of the existing groups.
Catalyst-Controlled C-H Functionalization: As mentioned in section 4.2, transition-metal catalysis can enable site-selective C-H functionalization. nih.govacs.org The choice of catalyst, ligand, and reaction conditions can direct the reaction to a specific C-H bond, often overriding the inherent reactivity of the substrate. For instance, methods for the C2-selective amination of pyrimidines have been developed, highlighting the level of control achievable. researchgate.netnih.govacs.org
These advanced methods provide powerful tools for the precise and regioselective modification of the pyrimidine core, enabling the synthesis of complex and diverse analogs.
Computational and Theoretical Investigations
Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.commaterialsciencejournal.org
Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a basis set like 6-311++G(d,p), are used to determine the energies of these orbitals. nih.govresearchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, implying higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net For instance, in a related compound, Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.6255 eV, indicating a reactive nature. nih.govresearchgate.net
Analysis of the HOMO and LUMO energy values allows for the calculation of several key electronic parameters that describe the molecule's behavior in chemical reactions.
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; a measure of chemical reactivity and stability. ajchem-a.com |
Quantum Chemical Parameter Determination
From the calculated HOMO and LUMO energies, a suite of global reactivity descriptors can be derived to quantify the chemical behavior of Ethyl 5-hydroxypyrimidine-2-carboxylate. ajchem-a.com These parameters, determined using DFT, provide a theoretical basis for predicting how the molecule will interact with other chemical species. researchgate.net
Key quantum chemical parameters include:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO). ajchem-a.com
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO). ajchem-a.com
Electronegativity (χ): The ability of the molecule to attract electrons. It is calculated as χ = (I + A) / 2. ajchem-a.com
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness. ajchem-a.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. ajchem-a.comresearchgate.net
Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the escaping tendency of electrons. ajchem-a.com
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons. It is calculated as ω = μ² / 2η. ajchem-a.com
These parameters are crucial for rationalizing the molecule's reactivity in various chemical environments.
| Parameter | Formula | Significance |
| Ionization Potential | I ≈ -E(HOMO) | Energy needed to remove an electron. |
| Electron Affinity | A ≈ -E(LUMO) | Energy released upon gaining an electron. |
| Chemical Hardness | η = (E(LUMO) - E(HOMO)) / 2 | Resistance to deformation of electron cloud. |
| Chemical Softness | S = 1 / η | Measure of polarizability. |
| Electronegativity | χ = (I + A) / 2 | Electron-attracting tendency. |
| Electrophilicity Index | ω = μ² / 2η (where μ = -χ) | Propensity to act as an electrophile. |
Theoretical Studies on Molecular Conformation and Stability
Computational methods are essential for determining the most stable three-dimensional structure of a molecule. Potential Energy Surface (PES) analysis is a common technique used to explore the conformational landscape. nih.gov This is achieved by systematically rotating specific dihedral angles within the molecule and calculating the corresponding energy at each step. researchgate.net The conformation with the lowest energy is identified as the most stable structure. nih.gov Such studies on related pyrimidine (B1678525) derivatives have been performed in both the gas phase and in the presence of solvents to assess the impact of the environment on molecular stability. nih.govresearchgate.net For this compound, key rotations would likely involve the bonds associated with the ethyl ester group to find the minimum energy conformer.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling serves as a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction pathway, researchers can identify transition states, intermediates, and calculate activation energies. This provides a detailed, step-by-step understanding of how reactants are converted to products. For pyrimidine derivatives, DFT calculations are often used to study synthetic routes, such as the Biginelli reaction, which is a common method for creating the pyrimidine core. mdpi.comdovepress.com These computational studies can help optimize reaction conditions and predict the feasibility of different synthetic strategies. researchgate.net
Solvation Analysis in Computational Studies
The solvent environment can significantly influence a molecule's conformation, stability, and reactivity. d-nb.info Computational solvation analysis aims to model these effects. A common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com This method allows for the calculation of molecular properties in a simulated solution environment. Studies on analogous compounds have compared properties in the gas phase versus a solvent phase (like DMSO) to understand how solute-solvent interactions modulate the molecule's behavior. nih.govresearchgate.netresearchgate.net This analysis is critical for bridging the gap between theoretical gas-phase calculations and experimental results, which are typically obtained in solution.
Intermolecular Interactions and Hydrogen Bonding Patterns
The crystal packing and biological interactions of this compound are dictated by non-covalent intermolecular forces. mdpi.com The presence of a hydroxyl group (-OH), a carboxylate group, and nitrogen atoms in the pyrimidine ring makes this molecule capable of forming strong hydrogen bonds. mdpi.com Computational techniques such as Hirshfeld surface analysis and pairwise interaction energy calculations are used to visualize and quantify these interactions within a crystal lattice. nih.govmdpi.com Beyond classical hydrogen bonds, these studies can reveal other significant interactions, including C-H···O, C-H···N, and π-π stacking, which collectively determine the supramolecular assembly of the compound. mdpi.commdpi.comresearchgate.net Understanding these patterns is crucial for crystal engineering and predicting how the molecule might interact with biological targets. nih.gov
Aromaticity Studies of Pyrimidine Systems
The pyrimidine ring is a six-membered heterocyclic aromatic compound. Due to the presence of two electronegative nitrogen atoms at positions 1 and 3, the ring is classified as a π-deficient system. This electronic characteristic significantly influences its reactivity, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to benzene. Computational studies can quantify the degree of aromaticity using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS). These analyses confirm the aromatic nature of the pyrimidine core and help explain its distinct chemical behavior.
Applications in Chemical Research Excluding Clinical and Basic Identification
Role as a Key Intermediate in Organic Synthesis
Ethyl 5-hydroxypyrimidine-2-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules. The pyrimidine (B1678525) ring is a fundamental component in many biologically active compounds, and this particular derivative offers multiple reactive sites for structural elaboration. mdpi.comvulcanchem.com
The synthesis of the core structure itself can be approached through various methods. One plausible route involves the multi-step conversion of a precursor like 5-bromo-2-cyanopyrimidine. This process would typically involve:
Alkoxylation: Introduction of a protected hydroxyl group, for example, as a benzyloxy ether.
Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
Esterification: Reaction of the carboxylic acid with ethanol (B145695) to form the final ethyl ester. vulcanchem.com
Once synthesized, this compound is a building block for creating a diverse array of 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.orgthieme-connect.com The functional groups on the ring—the hydroxyl and the ester—can be selectively modified. For instance, the hydroxyl group can be alkylated or converted into a leaving group for substitution reactions, while the ester can be hydrolyzed back to a carboxylic acid or converted to an amide. This versatility allows chemists to construct libraries of compounds for various research applications. nbinno.com A related compound, Ethyl 2-chloropyrimidine-5-carboxylate, is noted for its utility in synthesizing complex heterocyclic systems prevalent in biologically active molecules, highlighting the synthetic importance of the pyrimidine-5-carboxylate framework. nbinno.com
Scaffold for Design of Molecules in Chemical Biology Investigations
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry and chemical biology due to its presence in countless natural and synthetic bioactive molecules, including the nucleobases of DNA and RNA. mdpi.com this compound serves as an excellent starting scaffold for developing new molecules to probe biological systems. mdpi.comencyclopedia.pub
Researchers utilize this core structure to synthesize derivatives with a wide range of biological activities. By modifying the substituents at various positions on the pyrimidine ring, scientists can systematically investigate structure-activity relationships (SAR). mdpi.comsjomr.org.in For example, derivatives of the pyrimidine scaffold have been explored for numerous therapeutic targets. The inherent ability of the pyrimidine ring to participate in hydrogen bonding and other molecular interactions makes it a prime candidate for designing enzyme inhibitors and receptor modulators. vulcanchem.comsjomr.org.in
The table below summarizes research on various substituted pyrimidine carboxylate derivatives, illustrating the utility of the core scaffold in generating bioactive compounds.
| Derivative Class | Target/Activity | Research Focus |
| Thieno[2,3-d]pyrimidine-6-carboxylates | Anticancer (Breast Cancer) | Investigated as inhibitors of tyrosine kinases and evaluated for antiproliferative effects against MCF-7 and MDA-MB-231 cell lines. nih.govmdpi.com |
| 2,4,5,6-Substituted Pyrimidines | Anticancer (Leukemia) | Synthesized to explore cytotoxicity against human leukemia cell lines (K562 and CEM), with some derivatives showing the ability to induce apoptosis. researchgate.net |
| Pyrimidine-5-carbonitriles | Anticancer (VEGFR-2 Inhibition) | Designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov |
| Thiazolo[3,2-a]pyrimidine-6-carboxylates | Antitumor Agents | Synthesized as potential antitumor agents due to their inhibitory activity against the replication of tumor cells. mdpi.com |
This table is for illustrative purposes to show the application of the pyrimidine carboxylate scaffold.
Precursor in Agrochemical Development Research
The pyrimidine ring is a core component of many agrochemicals, including herbicides, fungicides, and insecticides. orientjchem.orgchemimpex.com Consequently, this compound and its close analogs are valuable precursors in the research and development of new crop protection agents. vulcanchem.com
The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds. The functional handles on this compound allow for the systematic modification of its structure to optimize for desired properties such as efficacy against specific pests, selectivity, and environmental stability. For instance, a related compound, Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate, is explicitly used as an intermediate in formulating herbicides and fungicides. chemimpex.com The adaptability of the pyrimidine-5-carboxylate structure makes it a cornerstone in the synthesis of molecules for the agrochemical sector. nbinno.com
Utility in Materials Science Research
While less common than its application in life sciences, the pyrimidine scaffold has potential uses in materials science. The nitrogen atoms in the heterocyclic ring, along with the polar hydroxyl and carboxylate groups, can influence the electronic and photophysical properties of molecules. Pyrimidine derivatives have been investigated for their luminescent and non-linear optical properties. researchgate.net
The extended π-conjugated system of the pyrimidine ring is a desirable feature for creating organic materials used in applications such as organic light-emitting diodes (OLEDs). researchgate.net Although direct applications of this compound in this field are not extensively documented, its structure possesses the fundamental characteristics—a conjugated heterocyclic ring with functional groups suitable for polymerization or modification—that make it a candidate for research into new functional materials. mdpi.comresearchgate.net
Applications in Catalysis Research
The application of this compound in catalysis research is an emerging area. The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that pyrimidine derivatives can act as ligands in the formation of metal complexes.
These complexes could be investigated for their catalytic activity in various organic transformations. While specific studies detailing the use of this compound as a ligand are not prominent, the broader class of N-heterocyclic compounds is widely used in catalysis. For example, the oxidation of 5-hydroxymethylfurfural (B1680220) to furan-2,5-dicarboxylic acid often employs catalysts supported on various materials, sometimes involving nitrogen-containing structures to modulate catalytic activity. tue.nl The potential for this compound to serve as a scaffold for new catalysts remains an area for future exploration.
Derivatization for Enhanced Analytical Performance in Chromatography
In analytical chemistry, particularly in liquid chromatography (LC), the detection of certain molecules can be challenging due to poor ionization efficiency or lack of a strong chromophore. Chemical derivatization is a technique used to modify an analyte to improve its detectability. researchgate.net
This compound has functional groups—a hydroxyl group and an ester group (which can be hydrolyzed to a carboxylic acid)—that are amenable to derivatization. nih.gov
Common Derivatization Strategies:
For the Hydroxyl Group: The hydroxyl group can be esterified with a reagent containing a chromophore or a fluorophore. Reagents like picolinic acid or dansyl chloride could be used to attach a tag that enhances detection by UV-Vis or fluorescence detectors, as well as improving ionization for mass spectrometry (MS). researchgate.net
For the Carboxylic Acid (post-hydrolysis): The carboxylate group is a common target for derivatization to improve performance in reversed-phase HPLC and electrospray ionization mass spectrometry (ESI-MS). Reagents such as 2-nitrophenylhydrazine (B1229437) can be used to convert the carboxylic acid into a derivative with a strong UV absorption at a higher wavelength, shifting it away from potential interferences. google.com This modification can significantly increase sensitivity, allowing for the detection of trace amounts of the substance. nih.govgoogle.com
The primary goal of such derivatization is to introduce a moiety that enhances ionization efficiency or spectrophotometric detection, thereby lowering the limits of detection and quantification. researchgate.netmdpi.com
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for pyrimidine (B1678525) derivatives often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future research should prioritize the development of novel, more sustainable synthetic routes to Ethyl 5-hydroxypyrimidine-2-carboxylate. This includes the exploration of green chemistry principles such as the use of renewable starting materials, environmentally benign solvents, and catalytic methods. benthamdirect.comacs.orgnih.govpowertechjournal.com Multicomponent reactions, which allow for the construction of complex molecules in a single step, represent a particularly promising avenue for the efficient and atom-economical synthesis of this and related pyrimidine derivatives. powertechjournal.com
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Pyrimidine Derivatives
| Parameter | Conventional Synthesis | Potential Green Synthesis |
|---|---|---|
| Starting Materials | Often petroleum-based | Biomass-derived, renewable feedstocks |
| Solvents | Halogenated hydrocarbons, DMF | Water, ethanol (B145695), ionic liquids, solvent-free |
| Catalysts | Stoichiometric reagents, heavy metals | Heterogeneous catalysts, biocatalysts, metal-free catalysts |
| Energy Input | High temperatures, prolonged heating | Microwave irradiation, ultrasound, lower temperatures |
| Waste Generation | Significant by-products | Minimal by-products, higher atom economy |
Exploration of Underutilized Reactivity Pathways
The reactivity of the pyrimidine ring, particularly with the directing effects of the hydroxyl and carboxylate groups, is not fully understood. The hydroxyl group at the 5-position is expected to influence the electron density of the ring, potentially activating it towards certain electrophilic substitutions. Future studies should systematically investigate the reactivity of this compound under various reaction conditions to map out its chemical behavior. This could unveil novel transformations and provide access to a wider range of derivatives. For instance, the susceptibility of the hydroxyl group to oxidation could lead to the formation of interesting intermediates and products. nih.gov
Advanced Computational Modeling for Structure-Reactivity Correlations
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules. Advanced computational modeling, such as density functional theory (DFT), can be employed to study the electronic structure, tautomeric equilibria, and reaction mechanisms of this compound. researchgate.net Such studies can provide valuable insights into the structure-reactivity relationships of this compound and guide the design of new experiments. humanjournals.comrsc.org For example, computational models could predict the most likely sites for electrophilic or nucleophilic attack, thereby streamlining the development of new synthetic methodologies.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and the ability to rapidly generate libraries of compounds. researchgate.net The integration of the synthesis of this compound and its derivatives into flow chemistry systems could enable more efficient and scalable production. technologynetworks.comcapes.gov.br Furthermore, automated synthesis would facilitate the creation of large libraries of related compounds for high-throughput screening in drug discovery and materials science. researchgate.nettechnologynetworks.com
Investigation of Novel Functional Group Tolerance and Selectivity
A key aspect of developing robust synthetic methods is understanding their tolerance to various functional groups. Future research should focus on exploring the compatibility of different functional groups with the synthesis and modification of this compound. This includes investigating the selective functionalization of the pyrimidine core in the presence of other reactive groups. nih.govnih.govresearchgate.netmdpi.com Achieving high levels of regioselectivity and chemoselectivity will be crucial for the efficient synthesis of complex molecules based on this scaffold. nih.govresearchgate.netacs.org
Expanding the Scope of Derivatization for Diverse Chemical Applications
The functional groups present in this compound, the hydroxyl and the ethyl ester, serve as handles for a wide range of derivatization reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other functional groups. The hydroxyl group can be alkylated, acylated, or used in coupling reactions. A systematic exploration of these derivatization pathways will lead to a diverse library of new compounds with potentially interesting biological and material properties. mdpi.comnih.govnih.govresearchgate.net Pyrimidine derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, highlighting the potential of new derivatives of this compound in medicinal chemistry. mdpi.comresearchgate.netmdpi.comontosight.aimdpi.commdpi.comnih.govnih.gov
Table 2: Potential Derivatization Reactions and Applications
| Functional Group | Potential Derivatization Reaction | Potential Chemical Application |
|---|---|---|
| Ethyl Carboxylate | Hydrolysis to Carboxylic Acid | Precursor for amides, esters, and other acid derivatives |
| Amidation | Synthesis of bioactive amides, polymers | |
| Reduction to Alcohol | Introduction of a primary alcohol for further functionalization | |
| 5-Hydroxyl Group | Etherification (e.g., Williamson ether synthesis) | Modulation of solubility and biological activity |
| Esterification | Prodrug design, modification of physical properties | |
| O-Arylation (e.g., Buchwald-Hartwig coupling) | Synthesis of complex molecules with extended aromatic systems | |
| Pyrimidine Ring | Electrophilic Aromatic Substitution | Introduction of substituents at specific positions |
| Nucleophilic Aromatic Substitution (if activated) | Functionalization of the pyrimidine core |
Q & A
Q. What are the common synthetic routes for Ethyl 5-hydroxypyrimidine-2-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves cyclocondensation reactions or functionalization of pyrimidine precursors. For example:
- Cyclocondensation: Reacting thiourea derivatives with β-keto esters under acidic conditions (e.g., acetic acid/acetic anhydride mixtures) yields tetrahydropyrimidine intermediates, which can be oxidized or further functionalized .
- Functionalization: Ethyl esters are introduced via nucleophilic substitution or esterification of carboxylic acid precursors. For instance, sodium acetate in refluxing ethanol has been used to promote ester formation .
Optimization Tips:
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
Q. What are the key stability considerations for this compound in experimental settings?
Methodological Answer:
- Hydrolysis Sensitivity: The ester group is prone to hydrolysis in aqueous or basic conditions. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) during synthesis .
- Thermal Stability: Decomposition occurs above 150°C. Store at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the reactivity and bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-rich hydroxyl and ester groups may drive hydrogen bonding in crystal packing .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate docking poses with SC-XRD data from analogous pyrimidine derivatives .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural validation?
Methodological Answer:
- Data Cross-Validation: Compare experimental NMR shifts with computed (GIAO) values using Gaussian09 . For crystallography, refine structures with SHELXL to minimize R-factor discrepancies .
- Alternative Techniques: Use IR spectroscopy to confirm carbonyl stretches (~1700 cm⁻¹ for esters) or mass spectrometry to rule out impurities .
Q. How are structure-activity relationships (SARs) investigated for pyrimidine derivatives in pharmacological studies?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace hydroxyl with methoxy or trifluoromethyl groups) and assess bioactivity changes. For example, trifluoromethyl analogs show enhanced metabolic stability .
- In Vitro Assays: Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values are correlated with electronic properties (Hammett σ constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
